m-PEG5-succinimidyl carbonate

Description

Propriétés

IUPAC Name |

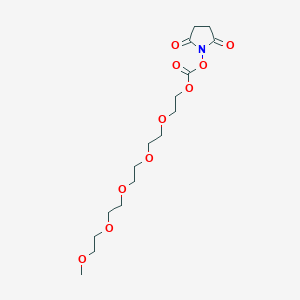

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO10/c1-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-16(20)27-17-14(18)2-3-15(17)19/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGTCCMJKPNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-Succinimidyl Carbonate for Researchers and Drug Development Professionals

Introduction

m-PEG5-succinimidyl carbonate is a discrete polyethylene (B3416737) glycol (dPEG®) reagent widely utilized in bioconjugation, particularly in the fields of drug delivery and development. It is a non-cleavable linker composed of a methoxy-terminated polyethylene glycol chain of five ethylene (B1197577) glycol units (PEG5) and an N-hydroxysuccinimide (NHS) activated carbonate ester. This structure allows for the covalent attachment of the PEG spacer to primary amines on biomolecules such as proteins, peptides, and antibodies through the formation of a stable carbamate (B1207046) linkage.

The incorporation of the hydrophilic PEG5 spacer offers several advantages in bioconjugate design. It can enhance the solubility and stability of the modified molecule, reduce aggregation, and minimize immunogenic responses.[1] In the context of Antibody-Drug Conjugates (ADCs), the PEG linker can improve the pharmacokinetic profile of the conjugate, leading to a longer circulation half-life.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for bioconjugation, and a visual representation of its application in the mechanism of action of an Antibody-Drug Conjugate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing bioconjugation experiments, as well as for the characterization of the resulting conjugates.

| Property | Value | Source |

| Chemical Formula | C16H27NO10 | [2][][4] |

| Molecular Weight | 393.39 g/mol | [2][] |

| CAS Number | 1058691-00-1 | [4] |

| Purity | Typically ≥95% to 98% | [4][5] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO | [6] |

| Storage Conditions | -20°C in a dry, inert environment | [1][][4] |

Reaction Mechanism and Experimental Workflow

The primary application of this compound is the modification of primary amines, such as the lysine (B10760008) residues on a protein or antibody. The succinimidyl carbonate group is a highly reactive leaving group that readily reacts with the nucleophilic amine to form a stable carbamate bond, releasing N-hydroxysuccinimide as a byproduct.

Caption: Reaction of this compound with a primary amine.

Below is a generalized experimental workflow for the PEGylation of a protein using this compound, followed by purification and characterization of the conjugate.

Caption: General workflow for protein PEGylation.

Detailed Experimental Protocol: PEGylation of a Model Protein

This protocol provides a detailed methodology for the conjugation of this compound to a model protein, such as Bovine Serum Albumin (BSA).

Materials:

-

Model Protein (e.g., BSA)

-

This compound

-

Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

-

SDS-PAGE apparatus and reagents

Procedure:

-

Protein Preparation:

-

Dissolve the model protein in 0.1 M PBS (pH 7.4) to a final concentration of 5-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris).

-

-

Linker Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

-

Gently mix the reaction solution and incubate at room temperature for 1-2 hours with gentle stirring.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Purify the PEGylated protein from excess reagent and byproducts using a desalting column or SEC.[7][]

-

Equilibrate the SEC column with 0.1 M PBS (pH 7.4).

-

Load the quenched reaction mixture onto the column and elute with the equilibration buffer.

-

Collect fractions and monitor the protein elution using UV absorbance at 280 nm.

-

-

Characterization of the PEGylated Protein:

-

Analyze the collected fractions containing the protein by SDS-PAGE to confirm successful PEGylation, which will be indicated by a shift to a higher molecular weight compared to the unmodified protein.

-

Further characterization can be performed using techniques such as SEC-HPLC to assess the purity and aggregation state of the conjugate.[9]

-

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool in the construction of ADCs. It serves as a hydrophilic, non-cleavable linker to attach a cytotoxic payload to an antibody. The following diagram illustrates the general mechanism of action of an ADC utilizing such a linker.

Caption: General mechanism of action of an Antibody-Drug Conjugate.

This compound is a versatile and effective reagent for the PEGylation of biomolecules. Its well-defined structure and reactivity with primary amines make it a valuable tool for researchers and drug development professionals. The ability to enhance the physicochemical and pharmacokinetic properties of therapeutic proteins and to serve as a linker in ADCs underscores its importance in the development of next-generation biotherapeutics. The protocols and information provided in this guide offer a solid foundation for the successful application of this compound in various bioconjugation strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H27NO10 | CID 87583538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 1058691-00-1 | BroadPharm [broadpharm.com]

- 5. M-PEG-succinimidyl carbonate | AxisPharm [axispharm.com]

- 6. gentaur.com [gentaur.com]

- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to m-PEG5-succinimidyl carbonate: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of m-PEG5-succinimidyl carbonate, a key reagent in bioconjugation and drug delivery. The information is intended to support research and development efforts by providing detailed technical data and procedural insights.

Core Chemical Properties

This compound is a heterobifunctional crosslinker featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units and an N-hydroxysuccinimide (NHS) ester carbonate functional group. This structure imparts desirable characteristics for bioconjugation, including enhanced solubility and reduced immunogenicity of the target molecule.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C16H27NO10 | [][2] |

| Molecular Weight | 393.39 g/mol | [][2][3] |

| Purity | Typically ≥95% or ≥98% | [2] |

| CAS Number | 1058691-00-1 | [2][4][5] |

| Solubility | Soluble in DMSO (e.g., 10 mM), DMF, and aqueous buffers. Moderately to highly soluble in water due to the PEG linker. | [5][6] |

| Storage Conditions | -20°C in a dry, inert atmosphere. Protect from moisture and light. | [][2][4][7] |

Stability Profile

The stability of this compound is primarily influenced by the hydrolysis of the succinimidyl carbonate group, a reaction that is dependent on pH and temperature. The PEG component itself is generally stable under typical bioconjugation conditions.

Hydrolysis of the Succinimidyl Carbonate Group:

The NHS ester is susceptible to hydrolysis, which competes with the desired aminolysis reaction in aqueous solutions. The rate of hydrolysis increases significantly with higher pH and temperature.[6]

| Compound Type | pH | Temperature | Half-life (minutes) |

| PEG-Succinimidyl Carbonate (PEG-SC) | 8.0 | 25°C | 20.4 |

Table 2: Hydrolysis half-life of PEG-Succinimidyl Carbonate (PEG-SC) at pH 8.0 and 25°C. It is a general rule that the half-life of an NHS ester roughly triples for every one-unit decrease in pH.[6]

Reactivity and Mechanism of Action

The primary utility of this compound lies in its ability to react with primary amines (-NH2) present on biomolecules such as proteins, peptides, and antibodies.[][8] This reaction, known as aminolysis, results in the formation of a stable carbamate (B1207046) linkage.[][9]

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the succinimidyl carbonate, leading to the displacement of the N-hydroxysuccinimide leaving group.

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific applications.

General Protein PEGylation Protocol

This protocol outlines the basic steps for conjugating this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

-

Protein of interest

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5

-

Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., SEC, IEX, or HIC columns)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

-

PEGylation Reaction: Add a calculated molar excess of the this compound stock solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of PEGylation and should be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching: Add the quenching buffer to the reaction mixture to consume any unreacted this compound.

-

Purification: Purify the PEGylated protein from unreacted PEG reagent, protein, and byproducts using an appropriate chromatography method.[]

Figure 2. General workflow for protein PEGylation.

Purification of PEGylated Proteins

The purification of PEGylated proteins is crucial to remove unreacted components and isolate the desired conjugate.[] The choice of method depends on the physicochemical differences between the native protein, the PEGylated product, and impurities.

-

Size Exclusion Chromatography (SEC): This is often the primary method for separating PEGylated proteins based on their increased hydrodynamic radius compared to the un-PEGylated protein.[] It is also effective at removing low molecular weight byproducts.[]

-

Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield the surface charges of the protein, altering its isoelectric point.[] This change in charge can be exploited for separation using IEX.[]

-

Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the surface hydrophobicity of a protein, which can be utilized for separation on an HIC column.[]

Characterization of PEGylated Proteins

The extent of PEGylation can be assessed using several analytical techniques:

-

SDS-PAGE: PEGylation increases the apparent molecular weight of a protein, resulting in a shift in its migration on an SDS-PAGE gel. This provides a qualitative or semi-quantitative measure of conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This technique can determine the precise molecular weight of the PEGylated protein, allowing for the calculation of the number of attached PEG molecules.

-

Chromatography (SEC, IEX, RP-HPLC): Chromatographic methods can be used to separate and quantify different PEGylated species (e.g., mono-, di-, and multi-PEGylated forms).[]

Applications in Research and Drug Development

The favorable properties of this compound make it a valuable tool in several areas:

-

Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it is used to attach cytotoxic drugs to antibodies, improving the pharmacokinetic profile of the ADC.[][4][5][11]

-

Protein and Peptide PEGylation: The covalent attachment of the PEG chain can enhance the solubility and in vivo stability of therapeutic proteins and peptides, reduce their immunogenicity, and prolong their circulation half-life.[]

-

Surface Functionalization: It can be used to modify the surfaces of nanoparticles and other materials to improve their biocompatibility and reduce non-specific protein adsorption.[]

-

PROTACs: This reagent can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][11]

Figure 3. Key applications of this compound.

References

- 2. This compound, 1058691-00-1 | BroadPharm [broadpharm.com]

- 3. This compound | C16H27NO10 | CID 87583538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. gentaur.com [gentaur.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. M-PEG-succinimidyl carbonate | AxisPharm [axispharm.com]

- 9. creativepegworks.com [creativepegworks.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of m-PEG5-Succinimidyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core mechanism of action of methoxy-poly(ethylene glycol)5-succinimidyl carbonate (m-PEG5-succinimidyl carbonate). It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques for modifying proteins, peptides, antibodies, and other biomolecules. This document outlines the fundamental reaction chemistry, provides insights into reaction kinetics, and presents detailed experimental protocols for its application.

Core Mechanism of Action: Carbamate (B1207046) Linkage Formation

The primary mechanism of action of this compound involves the nucleophilic acyl substitution reaction with primary amines.[1][2][] The succinimidyl carbonate group is a highly reactive ester that readily couples with the non-protonated primary amino groups found on biomolecules, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[4][]

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the succinimidyl carbonate. This results in the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, covalent carbamate linkage (also known as a urethane (B1682113) linkage).[4][6][7] This carbamate bond is significantly more stable to hydrolysis than an ester bond, providing long-term stability to the PEGylated molecule.[8]

The integral m-PEG5 component is a short, hydrophilic polyethylene (B3416737) glycol spacer. This spacer enhances the solubility and stability of the resulting conjugate and can reduce non-specific interactions.[][9] The methoxy (B1213986) cap at the terminus of the PEG chain ensures that the reagent is monofunctional, preventing unwanted cross-linking reactions.

Quantitative Data and Reaction Kinetics

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the relative concentrations of the reactants. A critical competing reaction is the hydrolysis of the succinimidyl carbonate ester in aqueous solutions, which deactivates the reagent.

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life (T½) | ~20.4 minutes | pH 8.0, 25°C | |

| Typically triples with a one-unit decrease in pH | |||

| Optimal Reaction pH | 7.0 - 9.0 | Balances amine reactivity and hydrolysis | [10] |

| Recommended Molar Ratio | 10:1 to 20:1 (PEG reagent:protein) | To drive the reaction towards conjugation | [11] |

| Reaction Time | 1 - 2 hours | Room temperature | [11][12] |

| Storage Conditions | -20°C in a dry, inert atmosphere | To maintain reactivity | [][10] |

Key Considerations:

-

pH: The rate of reaction with primary amines increases with pH as the amines become deprotonated and more nucleophilic. However, the rate of hydrolysis of the succinimidyl carbonate also increases with pH.[10] Therefore, a compromise pH of 7.0-8.5 is generally recommended to achieve efficient conjugation while minimizing hydrolysis.

-

Hydrolysis: The hydrolysis of the succinimidyl carbonate results in the formation of an unstable carbamic acid which quickly decomposes, rendering the reagent inactive. Due to this competing reaction, it is crucial to use the this compound solution immediately after preparation.[6]

-

Molar Ratio: A molar excess of the this compound reagent is typically used to ensure a high degree of labeling on the target molecule.[7]

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to proteins and antibodies. Optimization may be required for specific applications.

General Protein PEGylation Protocol

This protocol is a general guideline for the PEGylation of a protein with this compound.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5 (or other amine-free buffer such as sodium bicarbonate or borate (B1201080) buffer)

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the target protein for reaction with the PEG reagent.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the dissolved this compound to the protein solution while gently stirring.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted this compound.

-

-

Purification:

-

Remove excess PEG reagent and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.

-

-

Characterization:

-

Analyze the PEGylated protein using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.

-

Antibody Labeling Protocol

This protocol is adapted for the specific requirements of labeling antibodies.

Materials:

-

Antibody

-

This compound

-

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dissolve or exchange the antibody into the Labeling Buffer at a concentration of 2-5 mg/mL.

-

Ensure the antibody solution is free of stabilizers containing primary amines like BSA or glycine.

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar ratio (e.g., 20:1 PEG:antibody).

-

Add the calculated volume of the PEG stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted PEG reagent and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the concentration of the labeled antibody and the degree of labeling using appropriate analytical methods.

-

Conclusion

This compound is a versatile and efficient reagent for the modification of biomolecules through the formation of stable carbamate linkages. Understanding the core mechanism of action, reaction kinetics, and optimizing experimental protocols are crucial for achieving successful and reproducible bioconjugation. This guide provides the foundational knowledge for researchers to effectively utilize this reagent in their drug development and research applications.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. creativepegworks.com [creativepegworks.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Striking a Balance between Carbonate/Carbamate Linkage Bond- and Reduction-Sensitive Disulfide Bond-Bearing Linker for Tailored Controlled Release: In Situ Covalent-Albumin-Binding Gemcitabine Prodrugs Promote Bioavailability and Tumor Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 11. furthlab.xyz [furthlab.xyz]

- 12. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to the Reactivity of m-PEG5-Succinimidyl Carbonate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins, peptides, and other biomolecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique is widely employed to enhance the therapeutic properties of biomolecules, including increased solubility, extended circulatory half-life, reduced immunogenicity, and improved stability.[] Among the various PEGylation reagents available, methoxy-PEG5-succinimidyl carbonate (m-PEG5-SC) has emerged as a versatile and efficient tool for selectively targeting primary amines.

This technical guide provides a comprehensive overview of the reactivity of m-PEG5-succinimidyl carbonate with primary amines. It delves into the core reaction mechanism, explores the critical factors influencing the reaction kinetics, presents detailed experimental protocols, and offers troubleshooting guidance for common challenges encountered during the PEGylation process.

Core Reaction Mechanism

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the succinimidyl carbonate group. This leads to the formation of a stable and irreversible carbamate (B1207046) linkage between the PEG moiety and the amine-containing molecule, with N-hydroxysuccinimide (NHS) being released as a byproduct.[]

The succinimidyl carbonate group is highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.[][2][3] This high reactivity allows for efficient conjugation under mild reaction conditions.

Key Factors Influencing Reactivity

The efficiency and specificity of the PEGylation reaction are governed by several critical parameters. A thorough understanding of these factors is essential for optimizing the conjugation process and achieving the desired product characteristics.

pH

The pH of the reaction buffer is arguably the most critical factor influencing the reaction between this compound and primary amines. The reaction rate is highly pH-dependent, with the optimal range typically falling between pH 7.0 and 9.0.[4]

-

Below pH 7.0: Primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the succinimidyl carbonate group.[4]

-

Above pH 8.5: While the rate of aminolysis (the desired reaction) increases, the rate of hydrolysis of the succinimidyl carbonate ester also accelerates significantly.[4][5] Hydrolysis is a competing reaction where water attacks the ester, leading to an inactive PEG-carboxylic acid and reducing the overall yield of the PEGylated product.[5]

| pH | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Efficiency |

| < 7.0 | Low | Low | Poor due to protonated amines[4] |

| 7.0 - 8.5 | High | Moderate | Optimal for most applications[4] |

| > 8.5 | Very High | High | Can be efficient but requires short reaction times |

Table 1: Influence of pH on the reactivity of this compound.

Molar Ratio of Reactants

The molar ratio of the this compound to the amine-containing molecule is another crucial parameter. A molar excess of the PEG reagent is typically used to drive the reaction towards completion and maximize the yield of the PEGylated product. For protein labeling, a 20-fold molar excess of the PEG NHS ester is often recommended to achieve a labeling of 4-6 PEG chains per antibody.[6][7] However, the optimal ratio can vary depending on the concentration of the protein solution; more dilute solutions may require a higher excess of the PEG reagent.[6][7]

Temperature and Reaction Time

The PEGylation reaction can be performed at room temperature or on ice. Lowering the temperature (e.g., 4°C) can help to minimize hydrolysis of the succinimidyl carbonate ester, especially at higher pH values.[4] The reaction time is typically between 30 minutes to 2 hours.[4][6][7] It is important to optimize the reaction time to ensure complete conjugation while minimizing potential side reactions or degradation of the target molecule.

| Parameter | Condition 1 | Condition 2 | Rationale |

| Temperature | Room Temperature | 4°C (on ice) | Lower temperature reduces the rate of hydrolysis of the NHS ester.[4] |

| Time | 30 - 60 minutes | 2 hours | Shorter times at room temperature, longer times on ice to ensure completion.[4][6][7] |

Table 2: Typical temperature and time conditions for PEGylation.

Buffer Composition

The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the this compound.[4][5] Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate, or borate (B1201080) buffers.[4]

Experimental Protocols

The following protocols provide a general framework for the PEGylation of proteins and small molecules with this compound. It is important to note that these are starting points, and optimization may be necessary for specific applications.

General Protocol for Protein PEGylation

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

-

m-PEG5-SC Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5] Immediately before use, dissolve the required amount of m-PEG5-SC in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

PEGylation Reaction: While gently stirring, add the calculated volume of the m-PEG5-SC stock solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris-HCl) can be added to a final concentration of 20-50 mM.

-

Purification: Remove unreacted m-PEG5-SC and the NHS byproduct from the PEGylated protein using a suitable chromatography method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Characterization: Analyze the purified PEGylated protein using techniques such as SDS-PAGE to visualize the increase in molecular weight, and mass spectrometry to confirm the degree of PEGylation.

Troubleshooting

Even with optimized protocols, challenges can arise during the PEGylation process. The following table outlines common problems and their potential solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No PEGylation | 1. Incorrect Buffer: Use of a buffer containing primary amines (e.g., Tris, glycine).[4][5] | 1. Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES).[4] |

| 2. Low pH: The pH of the reaction buffer is below 7.0, leading to protonated, unreactive amines.[4] | 2. Adjust the buffer pH to the optimal range of 7.2-8.5.[4] | |

| 3. Hydrolyzed m-PEG5-SC: The reagent was exposed to moisture or stored improperly.[5] | 3. Store the m-PEG5-SC desiccated at -20°C.[5] Allow the vial to warm to room temperature before opening.[5] Prepare fresh solutions in anhydrous solvent immediately before use.[5] | |

| Precipitation | 1. High Degree of PEGylation: Over-modification of the protein can lead to insolubility. | 1. Reduce the molar excess of m-PEG5-SC or decrease the reaction time. |

| 2. Solvent Concentration: High concentration of the organic solvent used to dissolve the m-PEG5-SC. | 2. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%). | |

| Heterogeneous Product | 1. Multiple Reactive Sites: The protein has multiple primary amines with similar reactivity. | 1. This is an inherent characteristic of amine-reactive chemistry. Purification techniques like IEX can be used to separate different PEGylated species. For site-specific PEGylation, other chemistries may be required. |

Table 3: Troubleshooting guide for PEGylation with this compound.

Conclusion

This compound is a powerful reagent for the modification of primary amines on biomolecules. Its high reactivity and ability to form stable carbamate linkages make it a valuable tool in drug development and various research applications. By carefully controlling key reaction parameters such as pH, molar ratio, temperature, and buffer composition, researchers can achieve efficient and reproducible PEGylation, leading to the development of bioconjugates with enhanced therapeutic potential. This guide provides the foundational knowledge and practical protocols to successfully implement this important bioconjugation chemistry.

References

Navigating Bioconjugation: A Technical Guide to m-PEG5-Succinimidyl Carbonate Solubility and Stability

For Immediate Release

A deep dive into the chemical properties of m-PEG5-succinimidyl carbonate, a critical linker molecule in modern drug development and research, reveals key data on its solubility and stability. This guide provides researchers, scientists, and drug development professionals with the essential technical information and protocols to effectively utilize this versatile reagent in their work, from antibody-drug conjugates (ADCs) to nanoparticle surface functionalization.

The defining characteristic of this compound is its dual nature: a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a highly reactive succinimidyl carbonate group. The five-unit PEG chain significantly enhances the solubility of the molecule and any conjugate it is attached to, a crucial factor in developing therapeutics with improved pharmacokinetic profiles. The succinimidyl carbonate moiety allows for efficient and stable covalent bonding to primary amines on biomolecules, forming a robust carbamate (B1207046) linkage.

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions. While the PEG chain imparts favorable aqueous solubility, the molecule is also soluble in several common organic solvents used to prepare stock solutions.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Commonly used for preparing concentrated stock solutions. |

| Dimethylformamide (DMF) | Highly Soluble | Another common solvent for dissolving NHS esters for conjugation reactions. Anhydrous DMF is recommended to prevent premature hydrolysis. |

| Water / Aqueous Buffers | Moderately to Highly Soluble | The PEG5 linker enhances aqueous solubility. However, at very high concentrations, aggregation may occur. |

| Dichloromethane (DCM) | Soluble | Useful for certain synthetic steps, though less common for final bioconjugation reactions. |

Stability and Hydrolysis

The stability of this compound is primarily governed by the susceptibility of the succinimidyl carbonate group to hydrolysis, a competing reaction to the desired amination. The rate of this hydrolysis is highly dependent on the pH of the aqueous environment. Succinimidyl carbonates are generally considered to be more stable against hydrolysis than some other N-hydroxysuccinimide (NHS) esters.[1]

The reaction of this compound with primary amines is most efficient at a pH range of 7.2 to 8.5. This range represents a compromise between maintaining the nucleophilicity of the amine and minimizing the rate of hydrolysis of the succinimidyl carbonate group.

Below is a summary of the hydrolysis half-life for a generic PEG-succinimidyl carbonate at 25°C, which provides a strong indication of the stability of this compound under various pH conditions.

| pH | Half-life (t½) |

| 8.0 | ~20.4 minutes |

| 7.0 | ~61.2 minutes |

| 6.0 | ~183.6 minutes |

Note: The half-life at pH 7.0 and 6.0 are estimated based on the principle that the half-life of a succinimidyl carbonate typically triples with each unit decrease in pH.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the thermodynamic solubility of this compound in an aqueous buffer.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred. For greater precision, the supernatant can be filtered through a 0.22 µm filter.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the saturated supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Construct a calibration curve from the standard solutions and determine the concentration of the this compound in the saturated supernatant. This concentration represents the aqueous solubility.

-

Protocol for Determining the Rate of Hydrolysis

This protocol details a method to measure the hydrolysis rate of this compound by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile).

-

Prepare the desired aqueous buffers (e.g., phosphate (B84403) buffer at pH 7.0, borate (B1201080) buffer at pH 8.0 and 9.0).

-

Prepare a standard solution of NHS in the same buffer for calibration.

-

-

Kinetic Measurement:

-

Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C) in a quartz cuvette within a UV-Vis spectrophotometer.

-

Initiate the hydrolysis reaction by adding a small volume of the this compound stock solution to the buffer in the cuvette and mix quickly.

-

Immediately begin monitoring the increase in absorbance at 260 nm over time. Record data at regular intervals until the reaction is complete (i.e., the absorbance plateaus).

-

-

Data Analysis:

-

The observed rate of hydrolysis (k_obs) can be determined by fitting the absorbance data versus time to a pseudo-first-order kinetic model.

-

The half-life (t½) of the succinimidyl carbonate group under the tested conditions can be calculated using the equation: t½ = 0.693 / k_obs.

-

Visualizing Key Processes

To further elucidate the chemical behavior and application of this compound, the following diagrams illustrate the hydrolysis pathway and a typical bioconjugation workflow.

References

A Comprehensive Technical Guide to the Storage and Handling of m-PEG5-Succinimidyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the proper storage and handling of m-PEG5-succinimidyl carbonate, a critical reagent in bioconjugation and drug development. Adherence to these guidelines is crucial for maintaining the reagent's integrity and ensuring reproducible results in experimental applications.

Introduction to this compound

This compound is a monofunctional, amine-reactive polyethylene (B3416737) glycol (PEG) derivative. It is widely utilized for the covalent modification of proteins, peptides, antibodies, and other biomolecules through a process known as PEGylation.[1][] This modification can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[] The molecule consists of a methoxy-capped polyethylene glycol chain with five repeating ethylene (B1197577) glycol units, linked to a succinimidyl carbonate active ester.[3][4] This active ester reacts specifically with primary amines on biomolecules to form stable carbamate (B1207046) bonds.[][5]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its correct handling and application.

| Property | Value | Source |

| Molecular Formula | C16H27NO10 | [5] |

| Molecular Weight | 393.39 g/mol | [5] |

| Appearance | White to off-white solid or liquid | [6] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water, aqueous buffers, chloroform, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[6] | [6] |

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound, primarily through hydrolysis of the reactive succinimidyl carbonate ester.

Recommended Storage Conditions:

-

Temperature: For long-term storage, the reagent should be kept at -20°C.[3][5] Some suppliers suggest storage at 2-8°C is also acceptable.

-

Atmosphere: Store in a tightly sealed container under an inert, dry atmosphere (e.g., argon or nitrogen).[]

-

Moisture: The reagent is highly sensitive to moisture.[] Before use, it is critical to allow the container to warm to room temperature before opening to prevent condensation.

-

Light: Protect from light.[]

Stability and Hydrolysis:

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Data sourced from Thermo Fisher Scientific for a typical NHS ester and should be used as an estimate.[8]

Higher temperatures will accelerate the rate of hydrolysis.[9] Therefore, it is crucial to prepare solutions of this compound fresh for each use and to avoid storing it in aqueous solutions.[6]

Handling and Safety Precautions

While a specific safety data sheet (SDS) for this compound was not found, general laboratory safety precautions for handling chemical reagents should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocols

The following is a general protocol for the conjugation of this compound to an antibody. This protocol should be optimized for each specific application.

Materials:

-

Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a known concentration.

-

This compound.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0.

-

Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amine-containing buffers (e.g., Tris), perform a buffer exchange into the reaction buffer (PBS).

-

Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10 mg/mL solution.

-

Conjugation Reaction:

-

Add a calculated molar excess of the this compound stock solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the antibody.

-

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10%.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

-

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted PEG reagent and byproducts by purifying the PEGylated antibody using size-exclusion chromatography or another suitable purification method.

-

Characterization: Characterize the resulting conjugate to determine the degree of PEGylation and confirm its purity and activity.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of this compound.

Caption: Key factors influencing the stability of this compound.

Caption: A typical experimental workflow for the PEGylation of an antibody.

References

- 1. This compound [myskinrecipes.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound, 1058691-00-1 | BroadPharm [broadpharm.com]

- 6. nanocs.net [nanocs.net]

- 7. Methoxy PEG Succinimidyl Carbonate - JenKem [jenkemusa.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to m-PEG5-succinimidyl carbonate (CAS: 1058691-00-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-succinimidyl carbonate, also known as m-PEG5-NHS carbonate, is a monodisperse polyethylene (B3416737) glycol (PEG) linker widely utilized in bioconjugation and drug development.[1][2][3] Its structure features a methoxy-terminated PEG chain of five ethylene (B1197577) glycol units, functionalized with a succinimidyl carbonate reactive group. This configuration allows for the covalent attachment of the PEG spacer to primary amines on biomolecules such as proteins, peptides, and antibodies, forming stable carbamate (B1207046) linkages.[1][] The incorporation of the hydrophilic PEG5 spacer enhances the solubility and stability of the resulting conjugates, reduces aggregation, and can improve their pharmacokinetic profiles, making it a valuable tool in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[1][]

Physicochemical and Reactive Properties

The properties of this compound are summarized in the table below. It is crucial to handle the reagent in a dry, inert environment to prevent hydrolysis of the reactive succinimidyl carbonate group.[1][]

| Property | Value | Reference |

| CAS Number | 1058691-00-1 | [5] |

| Molecular Formula | C16H27NO10 | [6] |

| Molecular Weight | 393.39 g/mol | [6] |

| Purity | Typically >95% | [5] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in water, chloroform, and DMSO | [7] |

| Reactive Group | N-Hydroxysuccinimidyl (NHS) Carbonate | [3] |

| Target Functional Group | Primary amines (-NH2) | [1] |

| Resulting Linkage | Stable carbamate bond | [1][] |

| Cleavability | Non-cleavable | [2][3] |

| Storage Conditions | -20°C in a dry, inert atmosphere | [1][][5] |

Reaction Mechanism

The succinimidyl carbonate group of this compound reacts with primary amines, such as the ε-amine of lysine (B10760008) residues on proteins, via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the succinimidyl carbonate, leading to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7-9) to ensure the amine is deprotonated and thus more nucleophilic.[1]

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 5. This compound - Creative Biolabs [creative-biolabs.com]

- 6. This compound | C16H27NO10 | CID 87583538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

In-Depth Technical Guide: m-PEG5-succinimidyl carbonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research use only. A complete, official Safety Data Sheet (SDS) for m-PEG5-succinimidyl carbonate (CAS: 1058691-00-1) with all 16 sections was not publicly available from the searched sources. The information presented herein is a compilation of data from various chemical suppliers and scientific literature and should not be considered a substitute for a manufacturer-provided SDS. Users should exercise caution and consult with their institution's safety office for guidance on handling this chemical.

Chemical and Physical Properties

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing five ethylene (B1197577) glycol units. It is functionalized with a methoxy (B1213986) group at one terminus and a succinimidyl carbonate reactive group at the other. This heterobifunctional structure allows for the covalent attachment of the PEG spacer to primary amine groups on biomolecules such as proteins, peptides, and antibodies.

| Property | Value | Source |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate | [1] |

| CAS Number | 1058691-00-1 | [2][3] |

| Molecular Formula | C16H27NO10 | [1][2] |

| Molecular Weight | 393.39 g/mol | [1][3][] |

| Purity | Typically ≥95% - 98% | [2] |

| Appearance | White to off-white solid or wax-like substance | [5] |

| Solubility | Soluble in water, aqueous buffers, DMSO, DMF, chloroform, and methylene (B1212753) chloride. Less soluble in alcohols and toluene. Not soluble in ether. | [5][6] |

Hazard Identification and Safety Information

Pictograms: Not available.

Signal Word: Not available.

Hazard Statements: The potential hazards are not fully characterized. Handle with care as with all laboratory chemicals.

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Handling and Storage

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C is commonly recommended. Some suppliers suggest 2-8°C. | [2][3][7][8][9][10] |

| Storage Conditions | Store in a dry, sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from moisture and light. | [] |

| Shipping Conditions | Typically shipped at ambient temperature. | [2] |

Stability: The succinimidyl carbonate group is highly reactive and susceptible to hydrolysis, especially in the presence of moisture. The hydrolysis half-life can be less than five minutes in aqueous solutions. To maintain reactivity, it is crucial to minimize exposure to moisture and to equilibrate the vial to room temperature before opening. Stock solutions should be prepared in anhydrous, amine-free solvents like DMSO or DMF and used promptly.

Applications in Bioconjugation

This compound is primarily used as a linker in bioconjugation, particularly for the PEGylation of biomolecules. PEGylation can enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).

Key Applications:

-

Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it connects a cytotoxic drug to an antibody. The PEG spacer improves the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation half-life.[][6]

-

Protein and Peptide Modification: Attaching PEG chains (PEGylation) can increase the stability, solubility, and in vivo half-life of therapeutic proteins and peptides while potentially reducing their immunogenicity.[]

-

PROTACs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][11]

-

Surface Functionalization: Modifying the surfaces of nanoparticles or medical devices to improve biocompatibility and reduce protein adsorption.[]

The core reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) on the succinimidyl carbonate, leading to the formation of a stable carbamate (B1207046) bond and the release of N-hydroxysuccinimide (NHS).

Experimental Protocols

The following are generalized protocols for the use of this compound in protein modification. These should be optimized for the specific application.

Preparation of Reagent Stock Solution

-

Remove the vial of this compound from -20°C storage and allow it to fully equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution (e.g., 10 mM) by dissolving the reagent in an anhydrous, amine-free solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

This stock solution should be used immediately. Discard any unused portion of the diluted reagent.

General Protocol for Protein PEGylation

-

Protein Preparation: Dissolve the protein to be modified in an amine-free buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS). Ensure the protein concentration is between 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer using dialysis or a desalting column.

-

Calculation of Reagent Amount: The extent of PEGylation is controlled by the molar ratio of the PEG reagent to the protein. A starting point is a 5- to 20-fold molar excess of this compound to the protein. This ratio may need to be adjusted for more dilute protein solutions or to achieve the desired degree of labeling.

-

Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein and desired outcome.

-

Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl or glycine, to consume any unreacted PEG reagent.

-

Purification: Remove excess, unreacted this compound and byproducts from the PEGylated protein using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

-

Characterization: The degree of PEGylation can be assessed using techniques such as SDS-PAGE (which will show a molecular weight shift), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Visualizations

Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine.

General Workflow for Protein PEGylation

Caption: General experimental workflow for protein PEGylation.

Role of PEG Linker in Antibody-Drug Conjugates (ADCs)

Caption: Role of the m-PEG5 linker in enhancing ADC properties.

References

- 1. This compound | C16H27NO10 | CID 87583538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 1058691-00-1 | BroadPharm [broadpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. gentaur.com [gentaur.com]

- 7. m-PEG-Succinimidyl Carbonate, MW 5,000 | BroadPharm [broadpharm.com]

- 8. m-PEG-Succinimidyl Carbonate, MW 750 | BroadPharm [broadpharm.com]

- 9. m-PEG-Succinimidyl Carbonate, MW 2,000 | BroadPharm [broadpharm.com]

- 10. m-PEG-Succinimidyl Carbonate, MW 10,000 | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

The Unseen Architect: A Technical Guide to Non-Cleavable PEG5 Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a linker to connect a biomolecule to a payload is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. While a diverse array of linker technologies exists, non-cleavable linkers, particularly those incorporating short polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to create stable and effective biotherapeutics. This in-depth technical guide focuses on the non-cleavable PEG5 linker, a discrete and defined chemical entity that offers a unique balance of properties for advanced bioconjugation strategies, most notably in the development of Antibody-Drug Conjugates (ADCs).

Core Principles of Non-Cleavable PEG5 Linkers

A non-cleavable PEG5 linker is a chemical bridge designed to form a stable, covalent bond between two molecules, typically a large biomolecule like an antibody and a smaller molecule such as a cytotoxic drug. The "non-cleavable" designation signifies that the linker is resistant to degradation under physiological conditions, ensuring that the payload remains attached to the biomolecule until the entire conjugate is internalized and processed by the target cell.[1][2] The "PEG5" component refers to a discrete chain of five repeating ethylene (B1197577) glycol units, which imparts specific and desirable physicochemical properties to the bioconjugate.[3]

The primary advantages of employing a non-cleavable PEG5 linker in bioconjugation include:

-

Enhanced Plasma Stability: The robust, non-cleavable bond prevents premature release of the payload in systemic circulation, minimizing off-target toxicity and improving the therapeutic index.[1][2]

-

Improved Hydrophilicity and Solubility: The hydrophilic nature of the PEG5 chain can significantly increase the aqueous solubility of hydrophobic payloads, reducing the propensity for aggregation, which is a common challenge in ADC development.[3][4][5]

-

Controlled Pharmacokinetics: The presence and length of the PEG linker can influence the pharmacokinetic profile of the bioconjugate, often leading to a longer circulation half-life.[6][7][8]

-

Precise Spatial Control: The defined length of the PEG5 linker provides a specific and consistent distance between the biomolecule and the payload, which can be crucial for optimizing biological activity.[4]

Quantitative Impact of PEG Linkers on Bioconjugate Properties

The inclusion of a PEG linker, even a short one like PEG5, can have a quantifiable impact on the properties of a bioconjugate. While specific data for PEG5 is often embedded within broader studies on PEG linker length, the following tables summarize representative quantitative data that illustrates the effects of short PEG linkers on key performance parameters.

Table 1: Impact of Short PEG Linkers on Pharmacokinetics of Antibody-Drug Conjugates

| Linker | Clearance (mL/day/kg) | Half-life (t½, hours) | Key Findings |

| No PEG | 1.0 | 150 | Baseline pharmacokinetic profile of the ADC without a PEG spacer. |

| PEG4 | 0.8 | 180 | The inclusion of a short PEG4 linker leads to a noticeable decrease in clearance and a corresponding increase in half-life. |

| PEG8 | 0.6 | 220 | A slightly longer PEG8 linker further improves the pharmacokinetic profile, demonstrating the impact of even small changes in PEG chain length.[1][9] |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. The specific values are representative and may vary depending on the antibody, payload, and conjugation site.[1]

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs

| Linker | IC50 (ng/mL) | Relative Potency | Key Findings |

| No PEG | 10 | 1.0 | Baseline cytotoxicity of the ADC without a PEG spacer. |

| PEG4 | 12 | 0.83 | The introduction of a short PEG4 linker results in a slight decrease in in vitro potency. |

| PEG8 | 15 | 0.67 | A longer PEG8 linker can lead to a more pronounced reduction in in vitro cytotoxicity, potentially due to steric hindrance.[9][10] |

Data is representative and synthesized from studies comparing different PEG linker lengths in various ADC constructs. The IC50 values are illustrative and highly dependent on the cell line, target antigen expression, and payload.[9][10]

Table 3: Solubility Enhancement of a Hydrophobic Molecule with a PEG5 Linker

| Compound | Aqueous Solubility (µg/mL) | Fold Increase |

| Hydrophobic Drug | 1 | - |

| Hydrophobic Drug-PEG5 Conjugate | 50 | 50 |

This data is illustrative and based on the general principle that PEGylation enhances the solubility of hydrophobic molecules. The actual fold increase will vary depending on the specific hydrophobic drug and the overall structure of the conjugate.[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a heterobifunctional PEG5 linker and its application in the creation of an antibody-drug conjugate.

Synthesis of a Heterobifunctional NHS-PEG5-Maleimide Linker

This protocol describes a general method for synthesizing an NHS-PEG5-Maleimide linker, a versatile tool for two-step bioconjugation reactions.

Materials:

-

Pentaethylene glycol

-

Boc-glycine N-hydroxysuccinimide ester

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Monoprotection of Pentaethylene Glycol: React pentaethylene glycol with a suitable protecting group (e.g., tert-butyldimethylsilyl chloride) to protect one of the terminal hydroxyl groups.

-

Activation of the Free Hydroxyl Group: Activate the remaining free hydroxyl group, for example, by converting it to a mesylate or tosylate.

-

Introduction of the Maleimide Moiety: React the activated PEG derivative with maleimide to introduce the maleimide functional group.

-

Deprotection: Remove the protecting group from the other end of the PEG chain to reveal the free hydroxyl group.

-

Coupling with a Carboxylic Acid: Couple the free hydroxyl group with a carboxylic acid that will be activated to an NHS ester. For example, react with a protected amino acid like Boc-glycine.

-

NHS Ester Formation: Deprotect the carboxylic acid and then react it with N-hydroxysuccinimide in the presence of a coupling agent like DCC to form the final NHS-PEG5-Maleimide linker.

-

Purification: Purify the final product using silica gel chromatography.

Bioconjugation of an Antibody to a Thiol-Containing Payload using NHS-PEG5-Maleimide

This protocol outlines the two-step conjugation of a thiol-containing payload (e.g., a cytotoxic drug) to an antibody via a heterobifunctional NHS-PEG5-Maleimide linker.

Materials:

-

Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

NHS-PEG5-Maleimide linker

-

Thiol-containing payload

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)[11]

-

Quenching reagent (e.g., Tris buffer or cysteine)

Procedure:

Step 1: Reaction of Antibody with NHS-PEG5-Maleimide

-

Prepare the Antibody: Adjust the pH of the antibody solution to 7.5-8.5 to facilitate the reaction with the NHS ester. Ensure the antibody is at a suitable concentration (e.g., 1-10 mg/mL).

-

Prepare the Linker Solution: Immediately before use, dissolve the NHS-PEG5-Maleimide linker in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[12]

-

Conjugation Reaction: Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody). The optimal ratio should be determined empirically.[2][12][13]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[1]

-

Purification: Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis.[11][14]

Step 2: Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Payload

-

Prepare the Payload Solution: Dissolve the thiol-containing payload in a suitable solvent (e.g., DMSO).

-

Conjugation Reaction: Add the payload solution to the maleimide-activated antibody solution at a slight molar excess (e.g., 1.5 to 5-fold molar excess of payload to antibody).[15]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[1][2] The reaction should be performed at a pH between 6.5 and 7.5 to ensure the specific reaction of the maleimide with the thiol.[2]

-

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.[13]

-

Final Purification: Purify the final antibody-drug conjugate by size-exclusion chromatography to remove any unreacted payload and other small molecules.[1][11][14]

Characterization of the Bioconjugate

Thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and desired properties.

Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is a standard method to assess the purity of the ADC and to quantify the level of aggregation.

Method:

-

Column: A suitable SEC column (e.g., TSKgel G3000SWxl).[16]

-

Mobile Phase: A typical mobile phase is a phosphate (B84403) buffer containing a salt, for example, 150 mM sodium phosphate, pH 7.0.[11] The mobile phase composition may need to be optimized to minimize secondary interactions with the column matrix.[17][18]

-

Detection: UV detection at 280 nm for the protein and at a wavelength corresponding to the payload's absorbance maximum.

-

Analysis: The chromatogram will show a main peak for the monomeric ADC and potentially smaller peaks at earlier retention times corresponding to aggregates.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Method 1: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with a higher number of conjugated drugs will be more hydrophobic and will have a longer retention time on the HIC column.

-

Column: A HIC column (e.g., TSKgel Butyl-NPR).[16]

-

Mobile Phase: A gradient is typically used, starting with a high salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0) and decreasing to a low salt concentration.[16][19]

-

Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The average DAR can be calculated from the relative peak areas.[20][21][22]

Method 2: Mass Spectrometry (MS)

Intact mass analysis of the ADC can provide a precise determination of the DAR. The analysis can be performed on the intact ADC or after reducing the antibody to separate the light and heavy chains.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: The ADC sample is typically desalted before analysis. For analysis of the individual chains, the ADC is reduced with a reducing agent like DTT.

-

Analysis: The deconvoluted mass spectrum will show a distribution of masses corresponding to the different DAR species. The average DAR can be calculated from the relative abundance of these species.[13]

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving non-cleavable PEG5 linkers.

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Caption: Two-step experimental workflow for ADC synthesis.

Caption: Workflow for DAR determination using HIC.

Conclusion

Non-cleavable PEG5 linkers represent a refined and powerful tool in the bioconjugation toolbox. Their discrete nature allows for the production of more homogeneous bioconjugates with predictable properties. The enhanced stability they confer is paramount for developing safe and effective targeted therapies like ADCs, by minimizing premature drug release and associated off-target toxicities. Furthermore, the hydrophilic PEG5 spacer can significantly improve the solubility and pharmacokinetic profile of the conjugate. The detailed protocols and characterization methods provided in this guide offer a comprehensive framework for researchers and drug development professionals to successfully implement non-cleavable PEG5 linkers in their bioconjugation strategies, ultimately contributing to the advancement of next-generation biotherapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

- 8. Alkyne-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. benchchem.com [benchchem.com]

- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]

- 16. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for m-PEG5-Succinimidyl Carbonate Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-succinimidyl carbonate is a methoxy-terminated polyethylene (B3416737) glycol (PEG) reagent designed for the covalent modification of biomolecules. This reagent features a short, discrete PEG linker (5 ethylene (B1197577) glycol units) and a highly reactive N-hydroxysuccinimidyl (NHS) carbonate ester. The NHS ester reacts efficiently with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable carbamate (B1207046) linkages. This process, known as PEGylation, is a widely employed bioconjugation technique to enhance the therapeutic and diagnostic properties of proteins, peptides, and other biomolecules.[1][2][3][4]

The addition of the hydrophilic PEG chain can improve the solubility and stability of the modified molecule, reduce its immunogenicity, and prolong its circulation half-life in vivo.[1][2] The discrete length of the PEG5 linker allows for precise control over the modification, minimizing steric hindrance and preserving the biological activity of the conjugated molecule.[2] These characteristics make this compound a valuable tool in drug delivery, protein modification for therapeutic use, and the development of antibody-drug conjugates (ADCs).[1][2][5][6]

Reaction Mechanism

The bioconjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the succinimidyl carbonate group. This results in the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.[7]

Data Presentation

The efficiency of the PEGylation reaction is influenced by several factors, including the molar ratio of the PEG reagent to the protein, the pH of the reaction buffer, reaction time, and temperature. The following tables provide a summary of how these parameters can affect the outcome of the bioconjugation.

Table 1: Effect of Molar Ratio of m-PEG-NHS Reagent to Protein on PEGylation Yield

| Molar Ratio (Protein:m-PEG-NHS) | Degree of PEGylation | Notes |

| 1:5 | Low | Higher amounts of unreacted protein. |

| 1:10 | Moderate | Increased PEGylation compared to 1:5 ratio. |

| 1:20 | High | A 20-fold molar excess is a common starting point for achieving significant PEGylation of antibodies (e.g., 4-6 PEGs per antibody).[2][3] |

| 1:25 | High | Good yield of mono- and poly-PEGylated products. |

| 1:35 | Very High | May lead to a higher degree of PEGylation but also increased heterogeneity (polydispersity) of the final product.[1] |

Note: The optimal molar ratio should be determined empirically for each specific protein and desired degree of PEGylation.

Table 2: Effect of pH on NHS Ester Coupling Reactions

| pH | Reaction Rate | NHS Ester Hydrolysis | Conjugation Efficiency |

| < 7.0 | Slow | Minimal | Low |

| 7.0 - 7.5 | Moderate | Low | Good |

| 7.5 - 8.5 | Fast | Moderate | Optimal for many proteins |

| > 8.5 | Very Fast | High | Can be lower due to rapid hydrolysis |

Note: The optimal pH is a balance between maximizing amine reactivity and minimizing NHS ester hydrolysis. A pH range of 7.2-8.5 is generally recommended for NHS-ester reactions.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines.

Materials:

-

Protein of interest

-

This compound

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-